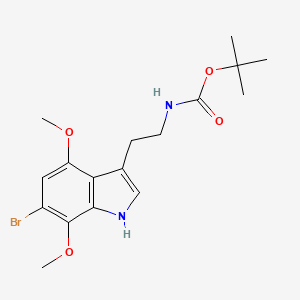
tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a tert-butyl carbamate group attached to an indole ring, which is further substituted with bromo and methoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The addition of methoxy groups at the 4 and 7 positions.
Carbamate Formation: The attachment of the tert-butyl carbamate group to the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups and catalysts can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while hydrolysis can produce the corresponding amine.
科学的研究の応用
tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy groups play a crucial role in binding to these targets, while the carbamate group can modulate the compound’s stability and bioavailability. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate
- tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both bromo and methoxy groups, along with the tert-butyl carbamate moiety, makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C17H23BrN2O4 |
|---|---|
分子量 |
399.3 g/mol |
IUPAC名 |
tert-butyl N-[2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(21)19-7-6-10-9-20-14-13(10)12(22-4)8-11(18)15(14)23-5/h8-9,20H,6-7H2,1-5H3,(H,19,21) |
InChIキー |
ISXOVYIGPPRPEM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C(=CC(=C2OC)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B14913243.png)
![6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B14913253.png)



![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)




